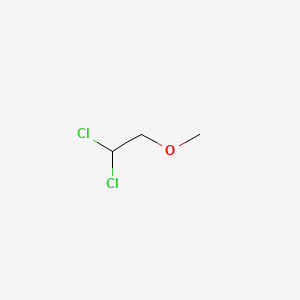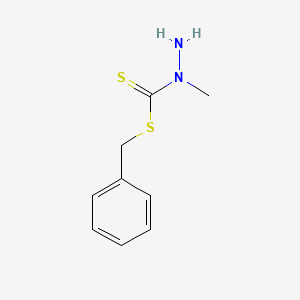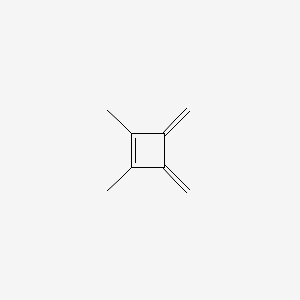![molecular formula C32H38SSn2 B14696910 Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane CAS No. 25094-60-4](/img/structure/B14696910.png)
Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane is an organotin compound characterized by the presence of butyl, diphenyl, and stannyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane typically involves the reaction of butyl lithium with diphenylstannane in the presence of a sulfur source. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The butyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted organotin compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of complex organotin compounds and is utilized in catalytic processes.
Biology
The compound has potential applications in biological research, particularly in the study of organotin toxicity and its effects on biological systems. It is also used in the development of organotin-based drugs.
Medicine
In medicine, organotin compounds, including this compound, are investigated for their potential use as anticancer agents due to their ability to interact with cellular components and inhibit tumor growth.
Industry
Industrially, this compound is used as a stabilizer in the production of polymers and plastics. It helps improve the thermal stability and durability of these materials.
Mecanismo De Acción
The mechanism of action of Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial in its potential use as an anticancer agent, where it targets and inhibits the growth of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl-[butyl(diphenyl)silyl]sulfanyl-diphenylsilane
- Butyl acetate
- tert-Butyldiphenylsilyl
Uniqueness
Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane is unique due to its specific combination of butyl, diphenyl, and stannyl groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
25094-60-4 |
|---|---|
Fórmula molecular |
C32H38SSn2 |
Peso molecular |
692.1 g/mol |
Nombre IUPAC |
butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane |
InChI |
InChI=1S/4C6H5.2C4H9.S.2Sn/c4*1-2-4-6-5-3-1;2*1-3-4-2;;;/h4*1-5H;2*1,3-4H2,2H3;;; |
Clave InChI |
ZWPUARUQGVBEOL-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)S[Sn](CCCC)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


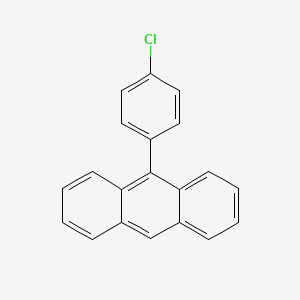
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
silane](/img/structure/B14696848.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
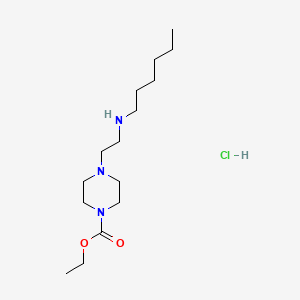
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
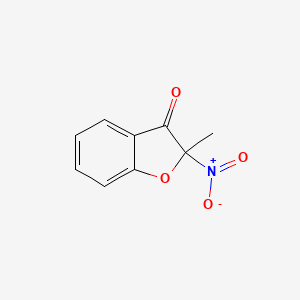
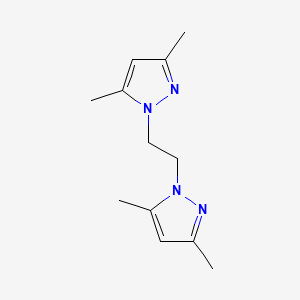
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
